DL-バリン-1-13C

概要

説明

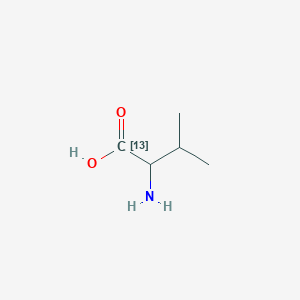

DL-Valine-1-13C is a stable isotope-labeled compound of valine, an essential amino acid. The “1-13C” denotes that the carbon at the first position in the valine molecule is replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.

科学的研究の応用

Metabolic Studies

Tracing Metabolic Pathways

DL-Valine-1-13C is extensively used in metabolic research to trace the metabolic pathways of valine and its derivatives. The incorporation of the carbon-13 isotope allows researchers to monitor the fate of valine in biological systems, providing insights into its role in protein synthesis and energy metabolism. For example, studies have utilized this compound to investigate how valine metabolism affects muscle protein synthesis during exercise and recovery.

Case Study: Muscle Metabolism

Research has shown that administering DL-Valine-1-13C can help elucidate the dynamics of branched-chain amino acids (BCAAs) in muscle metabolism. In a study involving athletes, isotopic labeling allowed for tracking valine's incorporation into muscle proteins, revealing critical information about how BCAAs influence muscle recovery and growth .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural Analysis

DL-Valine-1-13C is a powerful tool in NMR spectroscopy for studying molecular structures and dynamics. The presence of the carbon-13 isotope enhances the sensitivity and resolution of NMR experiments, enabling detailed analysis of protein conformation and interactions. This is particularly useful in understanding how valine-containing peptides fold and interact with other biomolecules .

Application Example: Protein Folding Studies

In structural biology, researchers have employed DL-Valine-1-13C to investigate the folding pathways of proteins containing valine residues. By observing changes in chemical shifts during NMR experiments, scientists can infer information about intermediate states and stability, contributing to our understanding of protein misfolding diseases .

Pharmaceutical Development

Drug Development and Toxicology

The incorporation of stable isotopes like DL-Valine-1-13C into drug molecules serves as a tracer for quantification during drug development processes. This application is crucial for assessing pharmacokinetics and bioavailability of new therapeutic agents. The compound's use in toxicology studies also helps evaluate the safety profiles of drugs by tracing their metabolic fates .

Case Study: Valine Derivatives as Therapeutics

A notable application involves studying valine derivatives as potential therapeutic agents for metabolic disorders. By utilizing DL-Valine-1-13C, researchers can assess how these derivatives are metabolized in vivo, which informs their efficacy and safety as treatments for conditions such as maple syrup urine disease (MSUD) .

Industrial Applications

Biotechnology and Fermentation Processes

In industrial biotechnology, DL-Valine-1-13C is used to optimize fermentation processes for producing L-valine through microbial fermentation. The stable isotope labeling aids in monitoring substrate utilization and product formation, enhancing yield and efficiency in bioprocessing .

| Application Area | Description | Key Benefits |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways of valine | Insights into protein synthesis |

| NMR Spectroscopy | Studying molecular structures and dynamics | Enhanced sensitivity and resolution |

| Pharmaceutical Development | Assessing pharmacokinetics and bioavailability | Improved drug efficacy assessment |

| Industrial Biotechnology | Optimizing fermentation processes for L-valine production | Increased yield and process efficiency |

準備方法

Synthetic Routes and Reaction Conditions: DL-Valine-1-13C can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common approach involves the incorporation of carbon-13 labeled precursors into the valine synthesis pathway. The reaction conditions typically involve controlled temperature and pH to ensure the incorporation of the isotope without altering the chemical structure of valine.

Industrial Production Methods: Industrial production of DL-Valine-1-13C often involves microbial fermentation using genetically modified microorganisms that can incorporate carbon-13 into the valine structure. The fermentation process is optimized for yield and purity, followed by purification steps to isolate the labeled valine.

化学反応の分析

Types of Reactions: DL-Valine-1-13C undergoes various chemical reactions typical of amino acids, including:

Oxidation: In the presence of oxidizing agents, valine can be converted to its corresponding keto acid.

Reduction: Reduction reactions can convert the keto acid back to valine.

Substitution: Amino group substitution reactions can occur under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution, often involving catalysts and specific solvents.

Major Products:

Oxidation: Produces keto acids.

Reduction: Regenerates valine from keto acids.

Substitution: Produces various substituted valine derivatives.

作用機序

The mechanism of action of DL-Valine-1-13C involves its incorporation into metabolic pathways where valine is utilized. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of valine within biological systems. This helps in understanding the molecular targets and pathways involved in valine metabolism.

類似化合物との比較

- L-Valine-1-13C

- DL-Valine-2-13C

- L-Isoleucine-1-13C

- L-Leucine-1-13C

Comparison: DL-Valine-1-13C is unique due to its specific isotopic labeling at the first carbon position, which makes it particularly useful for certain types of metabolic studies. Compared to other labeled valine compounds, it provides distinct advantages in tracing specific metabolic pathways and understanding the role of the first carbon in biochemical reactions.

生物活性

Overview

DL-Valine-1-13C is a stable isotope-labeled compound of valine, an essential amino acid. The designation "1-13C" indicates that the carbon atom at the first position of the valine molecule is replaced with the carbon-13 isotope. This modification allows researchers to trace metabolic pathways and study biochemical processes involving valine in various biological systems.

DL-Valine-1-13C functions primarily as a tracer in metabolic studies. When incorporated into biological systems, it allows for the tracking of valine's movement and transformation within metabolic pathways. The carbon-13 isotope provides a means to monitor protein synthesis and degradation, as well as other metabolic activities involving valine.

Applications in Research

The compound is utilized across various fields:

- Biochemistry : To elucidate metabolic pathways and understand the dynamics of amino acid metabolism.

- Nutrition : In studies assessing the impact of dietary valine on muscle protein synthesis (MPS) and overall health.

- Medicine : For investigating disorders related to amino acid metabolism, such as maple syrup urine disease.

Biological Activity and Case Studies

Research has demonstrated significant insights into the biological activity of DL-Valine-1-13C through various studies.

1. Muscle Protein Synthesis

A pivotal study utilized DL-Valine-1-13C to investigate muscle protein synthesis in humans. The research indicated that MPS was significantly influenced by nutritional status, with feeding doubling MPS rates. This response was tracked using stable isotopes, allowing for precise measurements of valine flux and incorporation into muscle proteins .

2. Metabolic Tracing in E. coli

In another study, researchers employed auxotrophic strains of E. coli to incorporate [1H, 13C]-methyl groups into leucine and valine. This method facilitated the production of labeled proteins for nuclear magnetic resonance (NMR) studies, demonstrating the utility of DL-Valine-1-13C in understanding protein structure and function .

3. Valine Levels and Fracture Risk

A clinical study explored the association between circulating valine levels and hip fracture risk, highlighting how low levels of valine could correlate with increased fracture risk in older adults. This research utilized advanced metabolomics techniques to quantify plasma levels of valine, including its isotopically labeled forms .

Comparative Analysis

The following table summarizes DL-Valine-1-13C's unique features compared to similar compounds:

| Compound | Isotopic Labeling | Primary Use |

|---|---|---|

| DL-Valine-1-13C | 1st Carbon | Tracer for metabolic studies |

| L-Valine-2-13C | 2nd Carbon | Tracer for alternative pathways |

| L-Isoleucine-1-13C | 1st Carbon | Tracer for isoleucine metabolism |

| L-Leucine-1-13C | 1st Carbon | Tracer for leucine metabolism |

特性

IUPAC Name |

2-amino-3-methyl(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436827 | |

| Record name | DL-Valine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152840-81-8 | |

| Record name | DL-Valine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。